N,N'-bis(4-aminophenyl)-9H-fluorene-9,9-diamine
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Overview
Description
N’9,N9-BIS(4-AMINOPHENYL)FLUORENE-9,9-DIAMINE is a fluorene derivative with two aminophenyl substituents on the 9-position. This compound is known for its partial conjugation and is utilized in various high-performance applications, including polyimides, semiconductors, and solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’9,N9-BIS(4-AMINOPHENYL)FLUORENE-9,9-DIAMINE typically involves the reaction of fluorene with aniline derivatives under controlled conditions. One common method includes the use of Friedel-Crafts alkylation on the fluorene moiety, followed by purification through sublimation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature and reaction time to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N’9,N9-BIS(4-AMINOPHENYL)FLUORENE-9,9-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Commonly involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further utilized in the synthesis of advanced materials .
Scientific Research Applications
N’9,N9-BIS(4-AMINOPHENYL)FLUORENE-9,9-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its stability and functional groups.
Industry: Utilized in the production of semiconductors, solar cells, and fuel cell membranes
Mechanism of Action
The mechanism by which N’9,N9-BIS(4-AMINOPHENYL)FLUORENE-9,9-DIAMINE exerts its effects involves its ability to participate in various chemical reactions due to its aminophenyl groups. These groups can interact with different molecular targets, facilitating the formation of stable complexes and enhancing the material properties of the compounds it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
4,4’- (9-Fluorenylidene)dianiline: Another fluorene derivative with similar applications but different substituents.
9,9-Bis(4-hydroxyphenyl)fluorene: Used in the synthesis of flame retardants and other high-performance materials.
Uniqueness
N’9,N9-BIS(4-AMINOPHENYL)FLUORENE-9,9-DIAMINE is unique due to its specific aminophenyl substituents, which provide enhanced thermal stability and hydrolytic stability, making it particularly suitable for applications in high-performance polymers and electronic materials .
Properties
Molecular Formula |
C25H22N4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
9-N,9-N'-bis(4-aminophenyl)fluorene-9,9-diamine |
InChI |
InChI=1S/C25H22N4/c26-17-9-13-19(14-10-17)28-25(29-20-15-11-18(27)12-16-20)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,28-29H,26-27H2 |
InChI Key |
LGTNYDIWYQWMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(NC4=CC=C(C=C4)N)NC5=CC=C(C=C5)N |
Origin of Product |
United States |
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